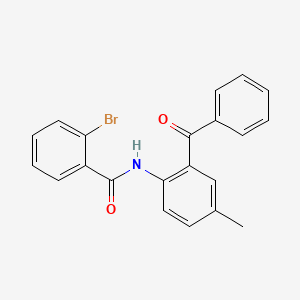

N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLZLSOUSKUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-benzoyl-4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The benzoyl and methylphenyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields a phenol derivative.

Oxidation: Oxidation of the methyl group can yield a carboxylic acid.

Reduction: Reduction of the benzoyl group can produce a secondary alcohol.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The benzoyl and bromobenzamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Crystallography

- N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I): This analog features a nitro group at the 2-position of the phenyl ring. X-ray crystallography reveals two distinct molecules (A and B) in its asymmetric unit, with bond lengths and angles comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) .

N-((4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2-bromobenzamide (Compound 3) :

This derivative contains a pyrimidinyl carbamoyl group and trifluoroethoxy substituents. Its melting point (110–112°C) and NMR data (δ 11.46 ppm for NH protons) suggest strong hydrogen-bonding interactions, contrasting with the target compound’s likely lower polarity due to the benzoyl-methylphenyl group .

Data Tables: Key Properties of Bromobenzamide Analogs

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes both aromatic and aliphatic components, allowing for diverse interactions with biological targets.

This compound primarily exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to form hydrogen bonds and hydrophobic interactions with target proteins, which can modulate their activity. Additionally, it may interfere with cellular signaling pathways, leading to alterations in cellular functions and responses.

Potential Biological Activities

- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory activity against various enzymes, suggesting potential applications in treating diseases mediated by enzyme dysregulation.

- Antitumor Activity : Research indicates that compounds with structural similarities exhibit antitumor properties. For instance, compounds tested in vitro on human lung cancer cell lines demonstrated significant cytotoxicity, indicating that this compound may have similar effects .

- Antimicrobial Properties : Preliminary studies suggest that benzamide derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for this compound in developing new antimicrobial agents .

Case Studies and Experimental Findings

Mechanistic Insights

The biological activity of this compound is hypothesized to involve:

- Hydrogen Bonding : The amide bond allows for hydrogen bonding with target proteins.

- Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions, enhancing binding affinity to biological targets.

- Cellular Signaling Modulation : By interacting with signaling pathways, the compound may influence cell proliferation and apoptosis.

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-bromobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and acylation steps. A common approach is:

- Step 1 : Bromination of the precursor aromatic ring to introduce the bromine substituent.

- Step 2 : Acylation using benzoyl chloride derivatives to form the benzamide backbone.

Optimization includes: - Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.

- Catalyst selection : Using pyridine or DMAP to enhance acylation efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., bromine-induced deshielding at ~7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. Key parameters include R-factors (<0.05) and thermal displacement ellipsoids to validate atomic positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 397.02) .

Q. How do structural features (e.g., bromine, benzoyl groups) influence reactivity and intermolecular interactions?

- Bromine : Enhances electrophilic substitution reactivity and participates in halogen bonding, affecting crystal packing .

- Benzoyl group : Stabilizes the amide bond via resonance, reducing hydrolysis susceptibility.

- Methyl substituent : Steric hindrance at the 4-position directs regioselectivity in cross-coupling reactions .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response profiling : Perform IC assays across multiple cell lines to differentiate target-specific effects from general toxicity .

- Binding mode analysis : Use molecular docking (e.g., AutoDock Vina) to compare interactions with enzyme active sites versus off-target proteins .

- Metabolic stability testing : Assess hepatic microsome degradation to rule out false negatives due to rapid compound clearance .

Q. What strategies improve crystallographic refinement of this compound using SHELX?

- Twinning correction : Apply TWIN/BASF commands for twinned crystals, common in halogenated aromatics due to pseudo-symmetry .

- Hydrogen placement : Use HFIX constraints for methyl and amide hydrogens, refining with ISOR to manage thermal motion .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry operations .

Q. How can domino reactions (e.g., Ullmann coupling + decarboxylation) streamline multi-step synthesis?

- Reaction design : Combine Cu-catalyzed N-arylation and aerobic oxidation in one pot. Example:

- React 2-bromobenzamide with amino acid derivatives at 80°C under O, achieving 70–85% yield via in situ decarboxylation .

- Catalyst optimization : Use CuI/1,10-phenanthroline to suppress homocoupling byproducts .

- Real-time monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., loss of CO at 2350 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.